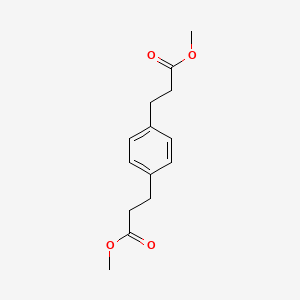
Propanoic acid, 3,3'-(1,4-phenylene)bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,4-benzenedipropanoate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzene, where two propanoate groups are attached to the benzene ring at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-benzenedipropanoate can be synthesized through several methods. One common approach involves the esterification of 1,4-benzenedipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 1,4-benzenedipropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,4-benzenedipropanoate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 1,4-Benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropanol.
Substitution: Nitro or halogenated derivatives of dimethyl 1,4-benzenedipropanoate.
Applications De Recherche Scientifique
Dimethyl 1,4-benzenedipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mécanisme D'action
The mechanism of action of dimethyl 1,4-benzenedipropanoate depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Dimethyl 1,4-benzenedipropanoate can be compared with other similar compounds such as:
Dimethyl terephthalate: Another ester derivative of benzene, but with carboxylate groups at the 1 and 4 positions.
Dimethyl phthalate: An ester with carboxylate groups at the 1 and 2 positions of the benzene ring.
Dimethyl isophthalate: An ester with carboxylate groups at the 1 and 3 positions of the benzene ring.
Uniqueness
Dimethyl 1,4-benzenedipropanoate is unique due to the specific positioning of the ester groups, which can influence its reactivity and interactions in chemical and biological systems. Its symmetrical structure also makes it a valuable building block in the synthesis of polymers and other complex molecules.
Propriétés
Numéro CAS |
5312-03-8 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-6H,7-10H2,1-2H3 |
Clé InChI |
YBPCZDKFGFYLAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




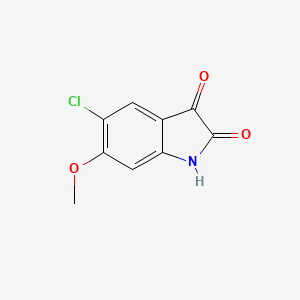
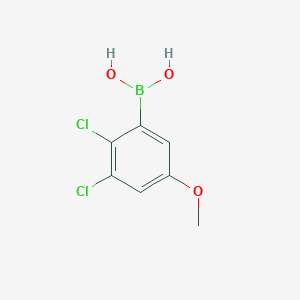
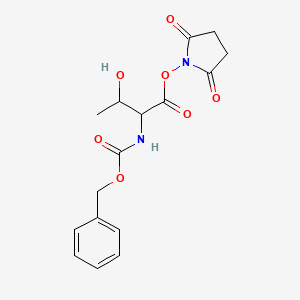
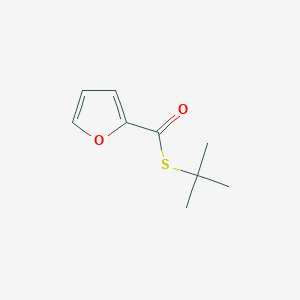
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
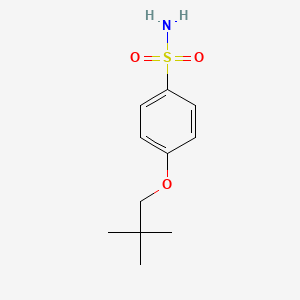
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)

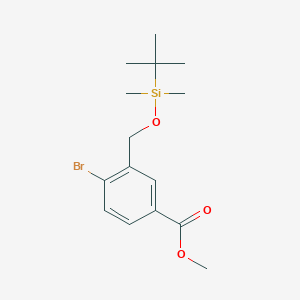
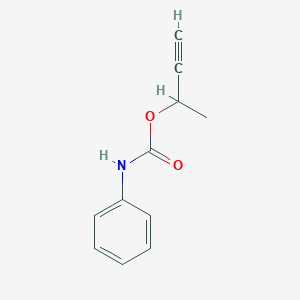
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
